molecular formula C15H12N6S B14919402 2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine

2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B14919402
M. Wt: 308.4 g/mol
InChI Key: PHORIZCJKHSORY-UHFFFAOYSA-N
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Description

2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound featuring a unique combination of pyrazole, thiophene, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and thiophene derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thioxopyrimidines

Uniqueness

2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of pyrazole, thiophene, and triazolopyrimidine moieties, which confer distinct electronic and steric properties. These properties enhance its binding affinity and selectivity for CDK2 compared to similar compounds .

Properties

Molecular Formula

C15H12N6S

Molecular Weight

308.4 g/mol

IUPAC Name

4-(3-thiophen-3-yl-1H-pyrazol-5-yl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C15H12N6S/c1-2-10-11(3-1)16-8-21-15(10)17-14(20-21)13-6-12(18-19-13)9-4-5-22-7-9/h4-8H,1-3H2,(H,18,19)

InChI Key

PHORIZCJKHSORY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=CC(=NN4)C5=CSC=C5

Origin of Product

United States

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